![molecular formula C17H16OS2 B370967 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone CAS No. 1422166-10-6](/img/structure/B370967.png)
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
Overview
Description
“4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone” is a chemical compound with the molecular formula C17H16OS2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone” is characterized by a central cyclohexanone ring . More detailed structural analysis would require specific spectroscopic data, which is not available in the current resources.Scientific Research Applications
Polymer Synthesis and Applications :
- Novel classes of polyesters, polyurethanes, and epoxy resins were prepared using derivatives of cyclohexanone, demonstrating improved solubility and thermal stability. These materials show potential for high-temperature applications due to their stability up to 365-407°C (Diakoumakos & Mikroyannidis, 1994).
- Polyamides and polyimides bearing dicyanomethylene segments were synthesized from cyclohexanone derivatives, offering solubility in polar solvents and thermal stability up to 377-408°C (Mikroyannidis, 1994).
- Liquid crystalline polymers with fluorescent and photocrosslinking properties were synthesized, showing potential for UV light applications and exhibiting thermotropic behavior (Sudhakara et al., 2012).
Catalysis and Chemical Reactions :
- Schiff-base complexes derived from cyclohexanone were found to be effective catalysts in the oxidation of hydrocarbons like cyclohexane and toluene (Roy & Manassero, 2010).
- Cyclohexanone derivatives underwent 1,3-dipolar cycloaddition reactions, leading to the synthesis of novel spiroheterocyclic frameworks and bis-spiro-pyrrolidines (Raj & Raghunathan, 2002).
Structural and Spectroscopic Studies :
- Detailed structural and spectroscopic investigations, including X-ray diffraction, NMR, and computational studies, have been conducted on various cyclohexanone derivatives. These studies provide insights into molecular structures and potential applications in materials science (Yakalı et al., 2019).
Pharmaceutical and Agrochemical Applications :
- Cyclohexanone and its derivatives, including 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, have applications in the pharmaceutical and agrochemical industries due to their unique chemical properties (Amalanathan et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS2/c1-12-8-13(10-15-4-2-6-19-15)17(18)14(9-12)11-16-5-3-7-20-16/h2-7,10-12H,8-9H2,1H3/b13-10+,14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTLNKDRDKKKGJ-IFQMDVHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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